molecular formula C24H29N3O3 B15195894 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- CAS No. 102395-45-9

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl-

Cat. No.: B15195894
CAS No.: 102395-45-9
M. Wt: 407.5 g/mol
InChI Key: VTJGTOAUDCODNK-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(45)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Spiro Ring System: This step involves the cyclization of appropriate precursors to form the spiro linkage. Common reagents used in this step include strong bases and cyclizing agents.

    Introduction of the Benzodioxan Moiety: The benzodioxan group is introduced through a nucleophilic substitution reaction, often using a halogenated benzodioxan derivative.

    Methylation and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decan-4-one derivatives with different substituents.
  • Compounds with similar spiro linkage but different functional groups.

Uniqueness

What sets 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102395-45-9

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H29N3O3/c1-25-18-27(19-7-3-2-4-8-19)24(23(25)28)12-15-26(16-13-24)14-11-20-17-29-21-9-5-6-10-22(21)30-20/h2-10,20H,11-18H2,1H3

InChI Key

VTJGTOAUDCODNK-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCC3COC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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